![molecular formula C23H15ClN2O8S B5598383 4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1,3-phenylene di(2-furoate)](/img/structure/B5598383.png)

4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1,3-phenylene di(2-furoate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

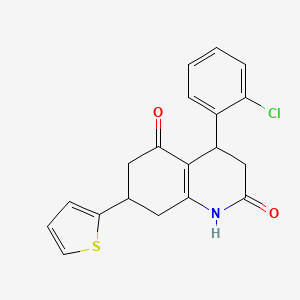

The synthesis of related sulfone compounds often involves complex reactions, including the use of reagents like 2,3-dibromo-1-(phenylsulfonyl)-1-propene for the synthesis of furans and cyclopentenones, which are crucial for building the compound's core structure (Watterson et al., 2003). Moreover, the synthesis of aromatic ether sulfones and related macrocycles, as reported by Rodewald and Ritter (1997), provides insights into forming complex sulfone-containing structures essential for such compounds.

Molecular Structure Analysis

The detailed molecular structure of similar compounds has been analyzed using techniques like MALDI-TOF, NMR, and IR spectroscopy, providing insights into the conformation and connectivity of the molecular framework. For instance, the study by Rodewald and Ritter (1997) on macrocyclic aromatic ether sulfones offers valuable information on the structural intricacies of sulfone-containing compounds.

Chemical Reactions and Properties

Sulfone compounds participate in various chemical reactions, contributing to their diverse properties. For example, sulfonated polymers have been synthesized for applications in proton exchange membranes, showcasing their utility in fuel cells due to their excellent proton conductivity and water affinity (Miyatake et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and crystallinity, are crucial for understanding the behavior and potential applications of such compounds. Studies on similar sulfone-containing polymers and copolymers provide insights into these aspects, indicating high thermal stability and solubility in certain solvents, which are important for practical applications (Bae et al., 2009; Jang et al., 2016).

Wissenschaftliche Forschungsanwendungen

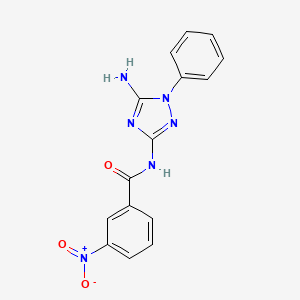

Synthesis and Antiviral Potential

Compounds with similar structural motifs, including those utilizing chlorophenylsulfonyl groups, have been synthesized for their antiviral properties. For instance, polyethyleneglycol-bound sulfonic acid (PEG-OSO3H), a chlorosulphonic acid-modified polyethylene glycol, was used as a catalyst in the synthesis of dibenzo[a,j]xanthenes, showing significant antiviral activity against tobacco mosaic virus (Naidu et al., 2012).

Fuel-Cell Applications

Sulfonated poly(arylene ether sulfone)s (SPEs) containing fluorenyl groups synthesized for fuel-cell applications demonstrate promising properties. These materials offer higher proton conductivity and mechanical properties compared to traditional fuel-cell membranes, indicating potential for enhanced energy conversion efficiency (Bae et al., 2009).

Polymer Electrolyte Membranes

Sulfonated poly(phenylene) polymers, prepared via carbon-carbon coupling reactions and subsequent sulfonation, have shown excellent thermal stability, proton conductivity, and water uptake, making them suitable for use in polymer electrolyte membrane fuel cells (PEMFCs) (Jang et al., 2016).

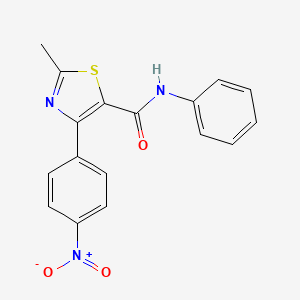

Electronic Transport Mechanism

Research on poly(azomethine sulfone)s prepared by reacting bis(4-chlorophenyl)sulfone with bisphenols has explored their semiconducting properties and the electronic transport mechanism in their films, highlighting applications in electronic devices (Rusu et al., 2007).

Proton-Conducting Polymers

Sulfonated poly(thiophenylene), a novel class of polyaromatic electrolyte, has been synthesized for its excellent proton conductivity, demonstrating potential for use in high-performance fuel cells and other energy-related applications (Miyatake et al., 1997).

Eigenschaften

IUPAC Name |

[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClN2O8S/c24-16-6-9-18(10-7-16)35(29,30)26-25-14-15-5-8-17(33-22(27)19-3-1-11-31-19)13-21(15)34-23(28)20-4-2-12-32-20/h1-14,26H/b25-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKXZEDCNZLJGT-AFUMVMLFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)OC2=CC(=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)OC2=CC(=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClN2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-3-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5598300.png)

![7-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5598303.png)

![3-ethyl-8-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598310.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5598322.png)

![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5598358.png)

![2-{4-[(pyridin-2-ylthio)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5598362.png)

![ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5598367.png)

![3-(1H-imidazol-2-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5598368.png)

![N'-(3-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5598404.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-3H-imidazo[4,5-b]pyridine](/img/structure/B5598406.png)